Technical Guide: 3-(Anilinomethyl)phenol – Architecture, Synthesis, and Reactivity
Technical Guide: 3-(Anilinomethyl)phenol – Architecture, Synthesis, and Reactivity
[1]
Executive Summary
3-(Anilinomethyl)phenol (CAS: Analogous to 101-18-8 derivatives) serves as a critical "reduced Schiff base" scaffold in organic synthesis and coordination chemistry.[1][2] Unlike its ortho-substituted isomer—which is ubiquitous in salicylaldimine (salen/salan) ligand chemistry and benzoxazine synthesis—the meta-isomer offers a unique geometric configuration.[1][2] By positioning the amine tether at the 3-position relative to the phenolic hydroxyl, it prevents intramolecular hydrogen bonding and ring closure, thereby exposing both functional groups for intermolecular networking. This guide details its physicochemical profile, robust synthetic protocols via reductive amination, and its divergent reactivity compared to traditional phenolic ligands.[2][3]
Part 1: Molecular Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a phenol ring linked to an aniline moiety via a methylene (
-
Electronic Decoupling: The methylene bridge acts as an insulator, preventing direct conjugation between the phenol
-system and the aniline -system. -
Steric Freedom: The meta substitution prevents the formation of the stable 6-membered chelate ring typical of ortho-isomers (salan ligands), forcing the donor groups (N and O) to act independently or bridge two different metal centers.[1]
Physicochemical Properties (Calculated & Estimated)
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | Base scaffold for diarylamines.[1][2] | |
| Molecular Weight | 199.25 g/mol | Low MW facilitates good atom economy in polymerizations.[1][2] |
| LogP (Octanol/Water) | ~2.5 – 2.8 (Est.)[1][2] | Moderate lipophilicity; cell-permeable for drug discovery applications.[1][2] |
| pKa (Phenolic -OH) | ~9.9 | Typical phenol acidity; deprotonation allows anionic coordination.[1][2] |
| pKa (Anilinic -NH-) | ~4.0 (Conjugate acid) | Less basic than alkyl amines due to phenyl ring delocalization.[1][2] |
| H-Bond Donors | 2 (-OH, -NH-) | Capable of dual hydrogen bonding in supramolecular networks.[1][2] |
Structural Visualization
The following diagram illustrates the connectivity and the critical "meta" spacing that dictates its reactivity.
Part 2: Synthetic Pathways & Mechanistic Insight[1][4]
The synthesis of 3-(anilinomethyl)phenol is most reliably achieved via Reductive Amination .[1][2] This two-stage "one-pot" protocol is preferred over direct alkylation (using benzyl halides) because it avoids over-alkylation (quaternary ammonium salt formation) and requires milder conditions.[1][2]
The Protocol: Reductive Amination
Reaction Type: Nucleophilic Addition followed by Hydride Reduction.[1][2]
Reagents:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) – Protic solvents facilitate imine formation.[1][2]
-
Reducing Agent: Sodium Borohydride (
) (1.5 equiv) – Selected for chemoselectivity; reduces imines but tolerates phenols.[1][2]
Step-by-Step Methodology:
-
Imine Formation (Condensation):
-
Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous MeOH (100 mL).
-
Add aniline (9.3 g, 100 mmol) dropwise at room temperature.
-
Observation: The solution often turns yellow/orange, indicating the formation of the Schiff base (imine).
-
Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane).[1][2] Disappearance of the aldehyde spot (
) confirms conversion.[1][2]
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[2] -
Allow to warm to room temperature and stir for 2 hours.
-
Mechanism:[2][3][4][5] The borohydride attacks the electrophilic imine carbon, irreversibly forming the amine.
-
-
Work-up & Purification:
Synthetic Workflow Diagram
Part 3: Reactivity & Functionalization[2]
Divergence from Ortho-Isomers (Benzoxazines)
A critical distinction for researchers:
-
Ortho-Isomer (2-position): Reacts with formaldehyde to form a Benzoxazine ring.[1][2] The proximity of the -OH and -NH- allows a methylene bridge to close the ring between O and N.[1]
-
Meta-Isomer (3-position - Current Topic): Cannot form a simple benzoxazine ring. The distance is too great.
Coordination Chemistry (Ligand Design)
The meta-geometry dictates its use in Supramolecular Assemblies rather than chelation:
-
Bridging Ligand: The nitrogen and oxygen donors point in divergent directions, ideal for linking two metal centers in Metal-Organic Frameworks (MOFs).[1][2]
-
Hard/Soft Character:
Part 4: Applications in Drug Discovery & Materials
Pharmaceutical Pharmacophore
The diarylamine motif is a privileged structure in medicinal chemistry.[1][2]
-
Kinase Inhibition: The flexibility of the methylene bridge allows the two aromatic rings to adopt a "butterfly" conformation, often required to fit into the hydrophobic ATP-binding pockets of kinases.
-
Antioxidant Activity: The phenolic group provides radical scavenging capability, while the amine can regenerate the phenol or act as a secondary antioxidant.
Thermoset Curing Agents
In epoxy resin systems, 3-(anilinomethyl)phenol acts as a dual-function hardener :
-
Catalytic: The tertiary amine (formed after initial reaction with epoxy) accelerates the curing process.[1][2]
-
Stoichiometric: The phenolic -OH and the secondary -NH- both react with epoxide rings to integrate into the polymer matrix, increasing the Glass Transition Temperature (
) due to the rigid aromatic backbone.[1]
References
-
Afanasyev, O. I., et al. (2019).[1][2] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews. Available at: [Link][1][2]
-
PubChem. (2025).[1][2][6][7][8] "3-(Iminomethyl)phenol Compound Summary." National Library of Medicine.[1][2] Available at: [Link][1][2][7]
-
Zhang, C., et al. (2014).[1][2][4] "Study on products and reaction paths for synthesis of benzoxazine." Reaction Chemistry & Engineering. (Contextual reference for isomer reactivity differences). Available at: [Link][1][2]
-
Crystallography Open Database. (2023).[1][2] "Crystal structures of Schiff base ligands." (Structural data support). Available at: [Link][1][2]
Sources
- 1. Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | C19H23NO | CID 850159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylamino)phenol | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Aniline phenol | C12H13NO | CID 19829566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Iminomethyl)phenol | C7H7NO | CID 60048428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
